molecular formula C14H8N2S B2796071 4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 2469552-61-0

4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2796071
CAS No.: 2469552-61-0
M. Wt: 236.29
InChI Key: BIKLOQPBWIEBIA-UHFFFAOYSA-N
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Description

4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications, particularly in the field of cancer research.

Chemical Reactions Analysis

4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethynyl and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it inhibits protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition disrupts signal transduction pathways that are crucial for cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, the compound can inhibit topoisomerases, enzymes that are essential for DNA replication and transcription .

Comparison with Similar Compounds

4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for targeted drug development.

Properties

IUPAC Name

4-ethynyl-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S/c1-2-12-11-8-13(10-6-4-3-5-7-10)17-14(11)16-9-15-12/h1,3-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKLOQPBWIEBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=C(SC2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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